molecular formula C2H5NO4 B105990 2-Hydroxyethyl nitrate CAS No. 16051-48-2

2-Hydroxyethyl nitrate

Cat. No. B105990
CAS RN: 16051-48-2
M. Wt: 107.07 g/mol
InChI Key: HTKIMWYSDZQQBP-UHFFFAOYSA-N
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Description

2-Hydroxyethyl nitrate is a chemical compound with the molecular formula C2H5NO4 . It is also known by other names such as 1,2-ethanediol, mononitrate .


Molecular Structure Analysis

The molecular structure of 2-Hydroxyethyl nitrate consists of 2 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C2H5NO4/c4-1-2-7-3(5)6/h4H,1-2H2 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

2-Hydroxyethyl nitrate has a molecular weight of 107.07 . It has a density of 1.3483 g/cm3 at 29 °C and a boiling point of 95 °C under a pressure of 8 Torr . The pKa is predicted to be 13.82±0.10 .

Scientific Research Applications

Photooxidation in Water

2-Hydroxyethyl nitrate, through its interaction with nitrate ions, plays a role in the photooxidation of organic chemicals in water. Research shows that irradiated nitrate ions in water can produce hydroxyl radicals, which are crucial for the oxidation of various organic compounds (Zepp, Hoigné, & Bader, 1987).

UV Disinfection in Wastewater Treatment

In wastewater treatment, 2-Hydroxyethyl nitrate's ability to produce nitrate and hydroxyl radicals under UV light is significant. This process enhances the degradation of micropollutants and contributes to advanced oxidation treatment of water (Keen, Love, & Linden, 2012).

Nitrate Reduction on Platinum Electrodes

Research on single-crystal platinum electrodes demonstrates the structure sensitivity of nitrate reduction, which is a key process in various chemical and environmental applications. The study offers insights into the intermediate products of nitrate reduction, including the formation of ammonia (Dima, Beltramo, & Koper, 2005).

Flame Decomposition

The decomposition of 2-Hydroxyethyl nitrate in flames has been studied, providing information on the primary products of reaction and the rates of burning of the liquid under various conditions. This research is essential for understanding the flame reactions of nitrate compounds (Powling, Smith, & Thynne, 1960).

Organic Nitrate Production and Loss

The production of organic nitrates from α-pinene oxidation and their subsequent loss due to particle phase hydrolysis highlights the role of 2-Hydroxyethyl nitrate in atmospheric chemistry and air quality (Rindelaub, Mcavey, & Shepson, 2015).

Application in Energetic Coordination Compounds

2-Hydroxyethyl nitrate has been used in the preparation of energetic coordination compounds, demonstrating its potential in enhancing oxygen balance and energy release in these materials (Gruhne et al., 2021).

Nitrate Removal from Water

Hydroxyapatite, synthesized from egg-shell, has been investigated for its efficiency in removing nitrate from water, suggesting the potential application of 2-Hydroxyethyl nitrate in environmental management (Islam, Mishra, & Patel, 2010).

Plasma Electrolysis for Nitrate Synthesis

Research into plasma electrolysis for nitrate synthesis offers an environmentally friendly alternative to traditional methods, indicating the potential for using 2-Hydroxyethyl nitrate in sustainable agriculture (Harianingsih, Karamah, & Saksono, 2021).

properties

IUPAC Name

2-hydroxyethyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO4/c4-1-2-7-3(5)6/h4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKIMWYSDZQQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864656
Record name 2-(Nitrooxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyethyl nitrate

CAS RN

16051-48-2
Record name 1,2-Ethanediol, 1-nitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16051-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediol, 1-nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016051482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediol, 1-nitrate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Nitrooxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyethyl nitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.526
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
J Powling, WAW Smith, J Thynne - Combustion and Flame, 1960 - Elsevier
… The comblamd filtrate and ~vashing~ were evaporated ~t reduced pressure and the residual 2-hydroxyethyl nitrate distilled irt a vacuum. The yield was 9S per cent; b.pt ST.SC/1 mm Hg…
Number of citations: 10 www.sciencedirect.com
T Urbański, M Witanowski - Transactions of the Faraday Society, 1963 - pubs.rsc.org
… 2-phen ylethyl nitrate 2-hydroxyethyl nitrate (ethylene … 1 2-Hydroxyethyl nitrate was obtained by dissolving ethylene glycol in HNO3(d = 1.5) at … with 2-hydroxyethyl nitrate in chloroform. …
Number of citations: 59 pubs.rsc.org
BN Kondrikov, VM Raikova, BS Samsonov - Combustion, explosion and …, 1973 - Springer
KK Andreev and IS Plyasunov [4] calculated the rates of combustion of hexogen, tetryI, and pentaerythrityl tetranitrate (PETN) at pressures up to 50 aim, assuming that the primary …
Number of citations: 20 link.springer.com
M Kamalvand, MH Keshavarz… - Propellants, Explosives …, 2015 - Wiley Online Library
The strength of energetic materials is one of the principal parameters to express their performance. Two new methods were introduced for the prediction of the strength of C a H b N c O …
Number of citations: 40 onlinelibrary.wiley.com
GF White, JR Snape - Microbiology, 1993 - microbiologyresearch.org
The products of condensing organic hydroxyl groups (ROH) with the mineral acids (hydrochloric, nitric, phosphoric and sulphuric) collectively constitute a major part of the output of the …
Number of citations: 106 www.microbiologyresearch.org
S Consalvi, G Poce, R Ragno, M Sabatino… - …, 2016 - Wiley Online Library
… Briefly, derivatives 1–3 were obtained through a coupling reaction between 2-hydroxyethyl nitrate, 2-aminoethyl nitrate or ethylene glycol and the suitable acid 5 a,b in the presence of 4-…
M Jafari, M Kamalvand, MH Keshavarz… - … für anorganische und …, 2015 - Wiley Online Library
The strength of energetic materials can be expressed as the expansion of the cavity of a standard lead block through explosion of the sample. A new method is introduced for prediction …
Number of citations: 7 onlinelibrary.wiley.com
Z Yang, J Wu, K Wu, J Luo, C Li, J Zhang… - Journal of Medicinal …, 2022 - ACS Publications
… Using the general procedure and 2-hydroxyethyl nitrate 7a (72 mg, 0.67 mmol), compound RNO-1 (125 mg, 41%) was isolated as a colorless oil. [α] D 20 = −56.00 (c 1.00, MeOH); 1 H …
Number of citations: 3 pubs.acs.org
AL Chang-Graham, LTM Profeta… - … science & technology, 2011 - ACS Publications
Natural and prescribed biomass fires are a major source of aerosols that may persist in the atmosphere for several weeks. Biomass burning aerosols (BBA) can be associated with long-…
Number of citations: 51 pubs.acs.org
JA Barnard - Comprehensive Chemical Kinetics, 1977 - Elsevier
Publisher Summary This chapter discusses the gas-phase combustion for alcohols, ketones, ketene, oxirans, ethers, esters peroxides, sulphur compounds, nitrogen compounds, and …
Number of citations: 14 www.sciencedirect.com

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